

Live Cell Imaging with Cyanine3 DBCO: A Guide to Bioorthogonal Labeling

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Compound of Interest

Compound Name: *Cyanine3 DBCO
hexafluorophosphate*

Cat. No.: *B13923864*

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Application Note

Introduction

Live cell imaging is a powerful technique for studying dynamic cellular processes in real-time. A key challenge in this field is the ability to specifically label and visualize biomolecules of interest without perturbing the natural cellular environment. The advent of bioorthogonal chemistry has provided a robust toolkit for achieving this, enabling the covalent attachment of probes to biomolecules within living systems. One of the most prominent bioorthogonal reactions is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a copper-free click chemistry reaction.
[1]

This application note details the use of Cyanine3 (Cy3) DBCO, a fluorescent probe, for live cell imaging. Cy3 is a bright, photostable, and pH-insensitive orange-fluorescent dye.[2] The dibenzocyclooctyne (DBCO) group is a highly reactive cyclooctyne that readily and specifically reacts with azide-functionalized molecules without the need for a cytotoxic copper catalyst.[3] [4] This makes Cy3 DBCO an ideal tool for imaging a wide array of azide-modified biomolecules, such as glycans, proteins, and nucleic acids, in living cells.[1][5]

The workflow involves a two-step process. First, cells are metabolically labeled with an azide-containing precursor, which is incorporated into the target biomolecule by the cell's own biosynthetic machinery.[2][6] Subsequently, the cells are treated with Cy3 DBCO, which

covalently attaches to the azide-tagged biomolecules, allowing for their visualization by fluorescence microscopy.

Principle of the Method

The core of this technique lies in the bioorthogonal SPAAC reaction. An azide (-N₃) group is first introduced into a target biomolecule. This is typically achieved by providing cells with a metabolic precursor that has been chemically modified to contain an azide group. For example, to label cell-surface glycans, cells can be cultured with an azide-modified sugar, such as N-azidoacetylmannosamine (ManNAz), which is a precursor for sialic acid biosynthesis.[\[3\]](#)[\[6\]](#) Once incorporated, the azide-modified biomolecules are then available for reaction with a DBCO-functionalized probe.

The subsequent addition of Cyanine3 DBCO results in a rapid and highly specific cycloaddition reaction between the DBCO group and the azide group, forming a stable triazole linkage.[\[3\]](#) This covalent bond permanently attaches the Cy3 fluorophore to the target biomolecule, enabling its visualization and tracking in live cells. The absence of a copper catalyst minimizes cellular toxicity, a significant advantage over traditional copper-catalyzed click chemistry.[\[7\]](#)

Applications

The Cyanine3 DBCO labeling strategy is versatile and can be applied to visualize and study various cellular components and processes, including:

- Glycan Imaging: Tracking the synthesis, trafficking, and localization of glycans on the cell surface and within intracellular compartments.[\[1\]](#)
- Protein Labeling: Visualizing newly synthesized proteins by incorporating azide-bearing amino acid analogs.
- Nucleic Acid Labeling: Imaging DNA and RNA synthesis and localization by using azide-modified nucleosides.
- Lipid Tracking: Following the dynamics of azide-labeled lipids within cellular membranes.

Quantitative Data Summary

The following tables provide key quantitative data for Cyanine3 DBCO and its application in live cell imaging.

Table 1: Spectroscopic and Physicochemical Properties of Cyanine3 DBCO

Property	Value	Reference
Excitation Maximum (λ_{ex})	~555 nm	[8]
Emission Maximum (λ_{em})	~570 nm	[9]
Molar Extinction Coefficient	~150,000 M ⁻¹ cm ⁻¹	[8]
Recommended Laser Line	532 nm or 555 nm	[2]
Recommended Filter Set	TRITC (tetramethylrhodamine) or equivalent	[2]
Solubility	Water, DMSO, DMF	[2][8]
Storage	-20°C, desiccated and protected from light	[3][10]

Table 2: Recommended Staining Parameters for Live Cell Imaging

Parameter	Recommended Range	Notes
Azide-Modified Precursor Concentration	20-50 μ M	Optimal concentration is cell-type dependent and should be determined empirically. Incubation time is typically 24-48 hours.[3]
Cyanine3 DBCO Staining Concentration	5-30 μ M	Higher concentrations may increase background fluorescence. A titration experiment is recommended to determine the optimal concentration for your specific cell type.
Incubation Time	30-60 minutes	Longer incubation times may not significantly increase signal and could lead to higher background.
Incubation Temperature	Room Temperature or 37°C	37°C may facilitate faster labeling, but room temperature is also effective.

Experimental Protocols

Protocol 1: Metabolic Labeling of Live Cells with an Azide-Modified Sugar (e.g., ManNAz)

This protocol describes the incorporation of azide groups into cell surface glycans.

Materials:

- Mammalian cells of interest
- Complete cell culture medium
- Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)

- Dimethyl sulfoxide (DMSO)
- Phosphate-buffered saline (PBS)

Procedure:

- **Cell Seeding:** Seed cells in a suitable culture vessel (e.g., glass-bottom dishes for imaging) and allow them to adhere and reach the desired confluency (typically 70-80%).
- **Prepare Ac4ManNAz Stock Solution:** Prepare a 10 mM stock solution of Ac4ManNAz in sterile DMSO.
- **Metabolic Labeling:** Add the Ac4ManNAz stock solution to the complete cell culture medium to a final concentration of 25 μ M.
- **Incubation:** Incubate the cells for 24-48 hours at 37°C in a 5% CO₂ incubator to allow for the metabolic incorporation of the azide sugar into the cell surface glycans.[\[11\]](#)
- **Washing:** Gently wash the cells twice with pre-warmed PBS to remove any unincorporated azide sugar. The cells are now ready for labeling with Cyanine3 DBCO.

Protocol 2: Labeling of Azide-Modified Live Cells with Cyanine3 DBCO

This protocol describes the labeling of azide-modified live cells for fluorescence microscopy.

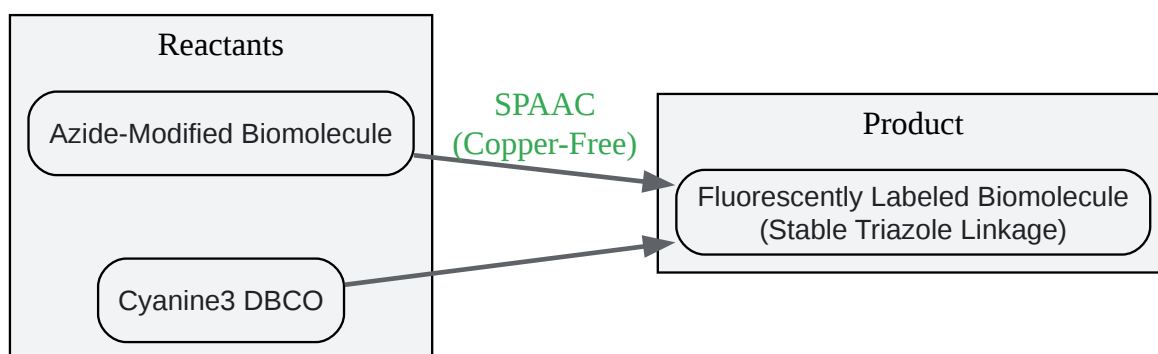
Materials:

- Azide-labeled live cells (from Protocol 1)
- Cyanine3 DBCO
- Anhydrous DMSO
- Live cell imaging buffer (e.g., phenol red-free medium supplemented with HEPES)

Procedure:

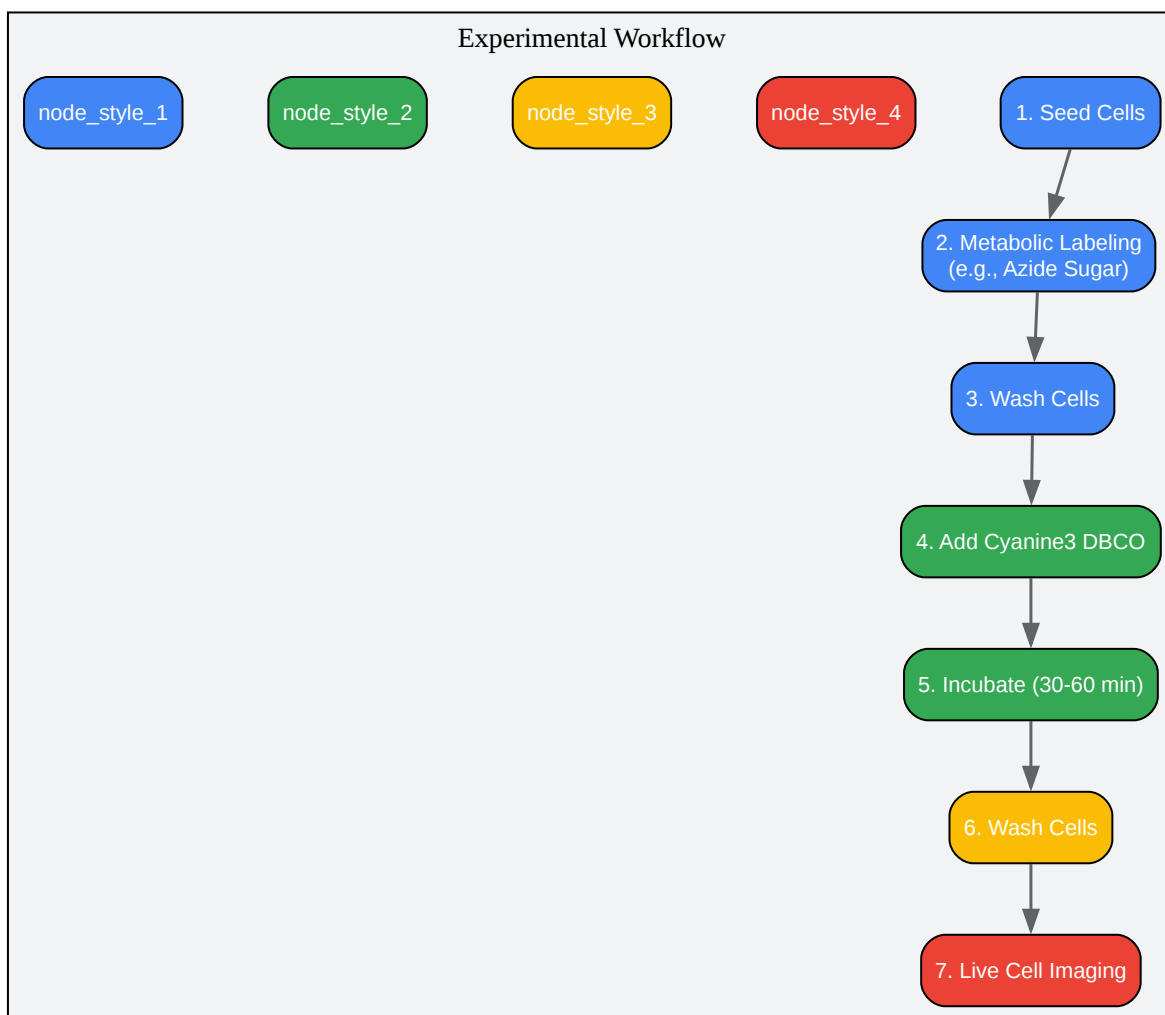
- Prepare Cyanine3 DBCO Stock Solution: Prepare a 5 mM stock solution of Cyanine3 DBCO in anhydrous DMSO.
- Prepare Staining Solution: Dilute the Cyanine3 DBCO stock solution in pre-warmed live cell imaging buffer to the desired final concentration (typically 5-10 $\mu\text{g/mL}$). A titration is recommended to find the optimal concentration.
- Cell Labeling: Add the Cyanine3 DBCO staining solution to the azide-labeled cells.
- Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator, protected from light.
- Washing: Remove the staining solution and wash the cells three times with pre-warmed live cell imaging buffer to remove any unbound dye.
- Imaging: Add fresh live cell imaging buffer to the cells and proceed with imaging on a fluorescence microscope equipped with appropriate filters for Cy3 (e.g., excitation ~555 nm, emission ~570 nm).

Visualizations



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Diagram 1: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction.



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Diagram 2: Workflow for Live Cell Imaging with Cyanine3 DBCO.

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